molecular formula C14H17ClN2O B13123940 3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B13123940
M. Wt: 264.75 g/mol
InChI Key: REURMZDBDBVLCG-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride

InChI

InChI=1S/C14H16N2O.ClH/c1-2-17-12-7-5-11(6-8-12)13-10-15-14-4-3-9-16(13)14;/h5-8,10H,2-4,9H2,1H3;1H

InChI Key

REURMZDBDBVLCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C3N2CCC3.Cl

Origin of Product

United States

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